6-Iodopyridazin-3(2H)-one is a heterocyclic organic compound characterized by the presence of an iodine atom at the 6-position of a pyridazinone ring. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 6-iodopyridazin-3(2H)-one is CHI NO, and it has garnered interest due to its potential therapeutic applications, particularly in treating conditions such as cystic fibrosis and other diseases.
The compound can be sourced from various chemical databases and literature, including PubChem and other scientific publications. It is classified under organic compounds, specifically as a pyridazine derivative. Pyridazines are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, with the remaining positions occupied by carbon atoms.
The synthesis of 6-iodopyridazin-3(2H)-one can be achieved through several methods:
The molecular structure of 6-iodopyridazin-3(2H)-one features a pyridazine ring with an iodine atom at the 6-position and a carbonyl group at the 3-position. The compound exhibits resonance stabilization due to the delocalization of electrons within the ring.
6-Iodopyridazin-3(2H)-one can participate in various chemical reactions:
The reactivity of this compound is significantly influenced by the presence of the iodine substituent, which acts as a leaving group in nucleophilic substitution reactions.
The mechanism of action for compounds like 6-iodopyridazin-3(2H)-one typically involves interaction with biological targets such as enzymes or receptors. For instance, in therapeutic applications, these compounds may inhibit specific pathways involved in disease progression.
Research has indicated that derivatives of pyridazinones exhibit activity against various biological targets, which may include modulation of cellular signaling pathways or direct interaction with DNA/RNA structures.
6-Iodopyridazin-3(2H)-one has several scientific uses:
The iodine atom at the C6 position of 6-iodopyridazin-3(2H)-one exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions, enabling precise C–C and C–heteroatom bond formation. Suzuki-Miyaura couplings with arylboronic acids proceed efficiently under mild conditions (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, aqueous base, 60–80°C), yielding 6-arylpyridazinones with broad functional group tolerance. This method accommodates electron-donating, electron-withdrawing, and sterically hindered aryl substituents, as demonstrated by yields exceeding 85% for para-substituted phenyl derivatives [2] [5]. Sonogashira reactions with terminal alkynes require co-catalysis by copper(I) iodide and palladium (e.g., PdCl₂(PPh₃)₂), often in amine solvents like triethylamine or diisopropylamine. These conditions deliver 6-alkynyl derivatives, valuable intermediates for further cyclization or conjugation chemistry, with reported yields of 70–92% [5] [7]. Amination reactions employ Buchwald-Hartwig conditions using palladium precursors (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., XPhos, BrettPhos) and lithium or sodium bases. Primary and secondary aliphatic amines, anilines, and heteroarylamines couple effectively, providing access to 6-amino- and 6-(hetero)arylamino-pyridazinones crucial for pharmacophore development [2] [7]. Carbonylation under CO atmosphere (1–30 bar) in the presence of nucleophiles (amines, alcohols) facilitates access to 6-carboxamides or 6-esters. Notably, α-ketoamide formation becomes competitive under high CO pressure (>20 bar) in polar aprotic solvents like dimethylformamide [7].
Table 1: Representative Palladium-Catalyzed Couplings of 6-Iodopyridazin-3(2H)-one
| Reaction Type | Catalyst System | Coupling Partner | Reaction Conditions | Product | Yield Range (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Dioxane/H₂O, 80°C, 12 h | 6-Arylpyridazin-3(2H)-one | 75–93 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Terminal alkyne | Et₃N, 70°C, 8–24 h | 6-Alkynylpyridazin-3(2H)-one | 70–92 |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos, NaOtBu | Secondary amine | Toluene, 100°C, 16 h | 6-(Dialkylamino)pyridazin-3(2H)-one | 60–88 |
| Carbonylation | Pd(OAc)₂, PPh₃ | Morpholine, CO (30 bar) | DMF, 100°C, 20 h | 6-(Morpholine-4-carbonyl)pyridazin-3(2H)-one | 82 |
Regioselective halogen manipulation at C6 complements cross-coupling for accessing less reactive or orthogonal functionalities. Halogen exchange employs copper(I) catalysis or nucleophilic aromatic substitution. Treatment with copper(I) iodide in N-methylpyrrolidone or dimethylformamide at elevated temperatures (140–180°C) facilitates direct iodine-to-fluorine or iodine-to-bromine conversion. This strategy is vital for introducing fluorine atoms, enabling subsequent radiofluorination for positron emission tomography tracer development [3] [5]. Nucleophilic substitution by chlorine or bromine sources (e.g., tetrabutylammonium chloride, copper(II) bromide) occurs under milder conditions (80–120°C), often requiring polar solvents like dimethylacetamide. The resulting 6-bromo- or 6-chloro-pyridazinones serve as substrates for further nucleophilic displacements or directed ortho-metalation [5]. Reductive dehalogenation removes the iodine atom, reinstating the parent pyridazinone scaffold. Catalytic transfer hydrogenation using palladium on carbon with ammonium formate in alcohols (e.g., methanol, ethanol) is highly effective. Zinc dust in acetic acid provides a low-cost alternative, achieving near-quantitative deiodination. These methods are indispensable for removing the iodine handle after its role in diversification is complete or for generating unsubstituted analogues in structure-activity relationship studies [3] [8].
Table 2: Halogen Exchange and Deiodination Methods
| Transformation | Reagents/Conditions | Product | Key Applications | Yield (%) |
|---|---|---|---|---|
| I → F Exchange | CuI, KF, NMP, 180°C, 24 h | 6-Fluoropyridazin-3(2H)-one | PET tracer precursor, bioisosteric replacement | 50–75 |
| I → Br Exchange | CuBr, DMF, 150°C, 18 h | 6-Bromopyridazin-3(2H)-one | Intermediate for further coupling or substitution | 70–85 |
| I → Cl Exchange | BnEt₃N⁺Cl⁻, CuCl, DMF, 120°C, 12 h | 6-Chloropyridazin-3(2H)-one | Nucleophilic displacement | 65–80 |
| Reductive Deiodination | Pd/C (10%), HCO₂NH₄, MeOH, reflux, 4 h | Pyridazin-3(2H)-one | SAR studies, scaffold regeneration | 90–99 |
| Reductive Deiodination | Zn dust, AcOH, 70°C, 2 h | Pyridazin-3(2H)-one | Cost-effective deiodination | 85–95 |
Strategic sequential modification leverages the differential reactivity of the C6 iodine and the C3/C4 ambident electrophilicity of the pyridazinone core. A powerful approach involves initial C6 palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) followed by C3 functionalization. The lactam carbonyl at C3/C4 is amenable to electrophilic activation using phosphoryl chloride or thionyl chloride, generating 3,4-dichloro or 4-chloro-3-iodo intermediates. These activated species undergo nucleophilic displacement at C4 with amines, alkoxides, or thiols, yielding 4-substituted-3(2H)-pyridazinones. Alternatively, direct C3 alkylation is achieved under basic conditions (sodium hydride, potassium carbonate) in aprotic solvents (dimethylformamide, dimethyl sulfoxide) using alkyl halides or sulfonates, providing N2-alkylated derivatives [2] [3] [7]. Chemoselective transformations exploit orthogonal protecting groups. For instance, temporary protection of the N2 nitrogen with tert-butoxycarbonyl or benzyl groups allows exclusive C6 modification. Subsequent deprotection then liberates N2 for alkylation, acylation, or sulfonylation. This is essential for generating unsymmetrical 3,6-disubstituted derivatives where both substituents require specific, potentially incompatible reaction conditions [7] [8]. Solid-phase synthesis offers high-throughput diversification. Immobilization via the N2 nitrogen onto Wang or trityl chloride resin enables sequential C6 coupling (e.g., with stannanes or boronic acids under Miyaura borylation conditions), followed by on-resin C3 modification (alkylation, acylation), and final cleavage. This approach efficiently generates libraries of 3,6-disubstituted pyridazinones for biological screening, exemplified by the synthesis of kinase inhibitor scaffolds and antimicrobial candidates [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8